N-(2-acetyl-4,5-dimethylphenyl)acetamide
Description
N-(2-Acetyl-4,5-dimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with acetyl and two methyl groups at positions 2, 4, and 5, respectively. The acetyl group at position 2 and the dimethyl substitution pattern on the aromatic ring define its structural uniqueness.
Properties
IUPAC Name |
N-(2-acetyl-4,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-5-11(9(3)14)12(6-8(7)2)13-10(4)15/h5-6H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIZIILUXLAKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-acetyl-4,5-dimethylphenyl)acetamide and related compounds, along with their implications for chemical and physical properties:
Key Observations:
Substituent Effects on Polarity and Solubility: The acetyl group in this compound confers moderate polarity, intermediate between bromo (non-polar) and hydroxy (polar) analogs . The formyl derivative () is more polar than the acetyl analog, likely leading to higher solubility in polar solvents .
Structural Impact on NMR Shifts: In methoxy-substituted analogs (), the ¹H-NMR chemical shifts for aromatic protons range from δ 6.5–7.5 ppm, whereas bromo-substituted compounds () show upfield shifts due to electron-withdrawing effects of halogens . The hydroxyl group in N-(4-Hydroxy-3,5-dimethylphenyl)acetamide () results in a downfield shift for the phenolic proton (~δ 8–9 ppm) .
Thermal Stability and Crystallinity :
- Compounds with multiple amide groups (e.g., N-(2-acetamido-4,5-dimethylphenyl)acetamide, ) exhibit enhanced intermolecular hydrogen bonding, favoring crystalline structures .
- Halogenated analogs (e.g., bromo, iodo) may exhibit higher melting points due to increased molecular mass and halogen interactions .
Research Findings and Implications
- Synthetic Utility : this compound serves as a versatile intermediate. For example, bromo and iodo analogs () are precursors for cross-coupling reactions in drug discovery .
- Spectroscopic Differentiation : The acetyl group’s distinct ¹³C-NMR signal (~δ 170–200 ppm) helps differentiate it from formyl or halogenated analogs .
- Contradictions and Gaps: Direct data on the target compound’s melting point or solubility are absent in the evidence, necessitating extrapolation from structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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